6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
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Overview
Description
6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the triazoloquinazoline class of compounds. It is known for its potent antagonistic activity at adenosine A1 and A2A receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the following steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The 3-chlorobenzyl and 2-phenyl groups are introduced through substitution reactions, often using reagents like chlorobenzyl chloride and phenylboronic acid under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly adenosine receptors.
Industry: It is used in the development of pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its antagonistic activity at adenosine A1 and A2A receptors. By binding to these receptors, the compound inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can lead to increased central nervous system activity and potential anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine: Another triazoloquinazoline compound with similar receptor antagonistic properties.
CGS 15943: A well-known adenosine receptor antagonist with a similar structure and pharmacological profile.
Uniqueness
6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of benzyl and phenyl groups enhances its binding affinity and selectivity for adenosine receptors, making it a valuable compound in medicinal chemistry .
Biological Activity
6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazole ring fused with a quinazolinone moiety. Its molecular formula is C17H14ClN5O, and it exhibits notable lipophilicity due to the chlorobenzyl and phenyl substituents.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including our compound of interest. The following table summarizes the antimicrobial activity against various bacterial strains:
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|---|
This compound | Staphylococcus aureus | 18 | 32 |
This compound | Escherichia coli | 15 | 64 |
The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) indicating effective potency .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. A study reported its effects on several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 2.09 | EGFR Inhibition |
HepG2 (Liver) | 2.08 | Apoptosis induction |
A549 (Lung) | 1.85 | Cell cycle arrest |
The compound exhibited promising cytotoxicity against these cell lines, particularly through the inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation .
Enzyme Inhibition Studies
In addition to its antimicrobial and anticancer activities, the compound was also tested for its enzyme inhibition properties. The following table presents the results of enzyme inhibition assays:
Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
Carbonic Anhydrase | 0.75 | Acetazolamide: 0.50 |
Protein Kinase | 0.95 | Lapatinib: 0.115 |
The results indicate that while the compound is effective as an enzyme inhibitor, it shows slightly lower potency compared to established reference compounds .
Case Studies and Research Findings
A series of case studies have highlighted the therapeutic potential of quinazoline derivatives similar to our compound. For instance:
- Case Study 1 : A derivative similar to this compound showed significant anti-tumor activity in xenograft models.
- Case Study 2 : The compound was evaluated for its safety profile in preclinical trials, showing low toxicity at therapeutic doses.
These findings underscore the potential application of this compound in clinical settings.
Properties
IUPAC Name |
6-[(3-chlorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O/c23-17-10-6-7-15(13-17)14-26-19-12-5-4-11-18(19)21-24-20(25-27(21)22(26)28)16-8-2-1-3-9-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZHFRWBAROLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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